

Val-Cit Linkers in Action: A Comparative Guide to Successful Antibody-Drug Conjugates

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Compound of Interest		
Compound Name:	Fmoc-D-Val-D-Cit-PAB	
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The Valine-Citrulline (Val-Cit) linker has emerged as a cornerstone in the design of effective and safe antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment, allows for the targeted release of potent cytotoxic payloads within cancer cells. This targeted delivery mechanism enhances the therapeutic window by maximizing anti-tumor activity while minimizing systemic toxicity.[1][2]

This guide provides a comparative analysis of four commercially successful ADCs that utilize the Val-Cit linker technology: Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin), and Tivdak™ (Tisotumab vedotin). All four ADCs employ the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), as their cytotoxic payload.

Mechanism of Action: A Shared Pathway to Cell Death

The fundamental mechanism of action for these Val-Cit-MMAE ADCs is a multi-step process that begins with the specific binding of the monoclonal antibody component to its target antigen on the cancer cell surface. This binding event triggers the internalization of the ADC-antigen complex, which is then trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by proteases, releasing the MMAE





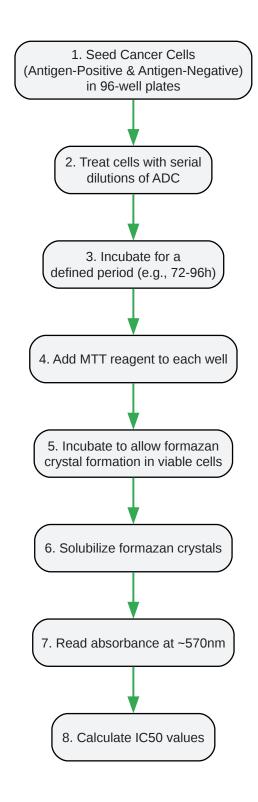


payload. The freed MMAE can then bind to tubulin, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death.[3][4][5]

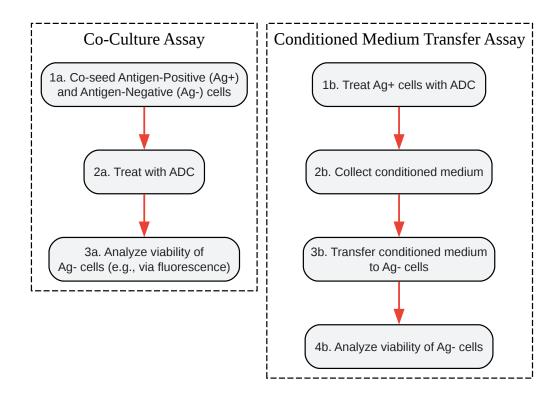












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